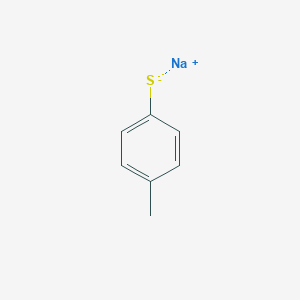

4-Methylbenzenethiol sodium salt

Beschreibung

4-Methylbenzenethiol sodium salt (C$7$H$7$SNa), also known as sodium p-toluenethiolate, is a sulfur-containing organometallic compound widely used in organic synthesis, catalysis, and material science. It is derived from 4-methylbenzenethiol (p-thiocresol), a thiophenol with a methyl substituent at the para position. Key properties include:

Eigenschaften

IUPAC Name |

sodium;4-methylbenzenethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRORQUQEDGGDQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146789 | |

| Record name | Sodium toluene-p-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-08-5 | |

| Record name | Sodium toluene-p-thiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium toluene-p-thiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium toluene-p-thiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

4-Methylbenzenethiol (pKa ≈ 6.5) reacts exothermically with sodium hydroxide (NaOH) or sodium hydride (NaH) in anhydrous solvents such as ethanol or tetrahydrofuran (THF). The thiol group (-SH) is deprotonated to form the thiolate anion (-S⁻), which associates with sodium cations (Na⁺) to yield the target compound.

Representative Procedure :

-

Dissolve 4-methylbenzenethiol (10 mmol) in dry THF under nitrogen.

-

Add NaOH (12 mmol) in small portions with stirring.

-

Reflux the mixture at 65°C for 2 hours.

-

Filter the precipitate and wash with cold diethyl ether.

Key Parameters :

-

Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction efficiency by stabilizing ionic intermediates.

-

Base Stoichiometry : A 10–20% molar excess of NaOH ensures complete deprotonation.

Yield and Purity Considerations

Typical yields exceed 85%, with purity >98% achievable via recrystallization from ethanol. Impurities such as unreacted thiol or sodium sulfate byproducts are minimized by rigorous drying under vacuum.

Nucleophilic Substitution Using Aryl Halides

This method employs sodium sulfide (Na₂S) or sodium hydrogen sulfide (NaSH) as sulfur sources to displace halides from para-substituted toluene derivatives.

Reaction Pathway

Halogenated precursors such as 4-chlorotoluene undergo nucleophilic aromatic substitution (NAS) with sodium sulfide in polar solvents:

Optimized Conditions :

Industrial-Scale Adaptations

Large-scale production often substitutes Na₂S with hydrogen sulfide (H₂S) gas under high pressure (3–5 atm) to reduce costs. Reaction vessels are lined with corrosion-resistant materials (e.g., Hastelloy) to withstand acidic byproducts.

Table 1: Comparative Analysis of NAS Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Sulfur Source | Na₂S | H₂S |

| Temperature | 110–130°C | 150–180°C |

| Yield | 70–75% | 85–90% |

| Reaction Time | 12–24 hours | 6–8 hours |

Reductive Methods from Disulfides

This compound can be derived from the reduction of bis(4-methylphenyl) disulfide.

Sodium Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) cleaves disulfide bonds in methanol or ethanol:

Procedure :

-

Suspend bis(4-methylphenyl) disulfide (5 mmol) in methanol.

-

Add NaBH₄ (12 mmol) in portions at 0°C.

-

Stir for 4 hours at room temperature.

-

Acidify with HCl, extract with dichloromethane, and neutralize with NaOH.

Advantages :

-

Avoids handling malodorous thiols directly.

-

Achieves >90% conversion under mild conditions.

Purification and Characterization

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methylbenzenethiol sodium salt undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with alkyl halides to form thioethers.

Oxidation: It can be oxidized to form disulfides.

Reduction: It can reduce certain compounds due to its nucleophilic nature.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves primary alkyl halides and occurs in the presence of a base.

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Sodium borohydride and triphenylphosphine are often used as reducing agents.

Major Products:

Thioethers: Formed from nucleophilic substitution reactions.

Disulfides: Result from oxidation reactions.

Reduced Compounds: Produced through reduction reactions.

Wissenschaftliche Forschungsanwendungen

4-Methylbenzenethiol sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a nucleophile in organic synthesis and as a reagent in thiol-ene click reactions.

Biology: Employed in the study of redox biology and as a probe for detecting thiol modifications.

Medicine: Investigated for its potential in drug delivery systems and as a component in nanomedicine.

Industry: Utilized in the production of polymers and materials through thiol-ene reactions.

Wirkmechanismus

The mechanism of action of sodium toluene-p-thiolate involves its nucleophilic properties. It readily donates electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with cysteine residues in proteins, leading to modifications that affect protein function and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Reactivity

Key Insight : 4-Methylbenzenethiol exhibits superior regioselectivity in substitution reactions compared to electron-rich thiols (e.g., 4-methoxybenzylthiol). Its oxidation to sulfoxides is highly efficient (NaIO$_4$-mediated, >90% conversion) .

Chemical Stability

Key Insight: 4-Methylbenzenethiol sodium salt offers better handling stability than thiophenol, though it still requires protection from moisture and oxygen .

Biologische Aktivität

4-Methylbenzenethiol sodium salt, also known as sodium p-toluenethiolate, is a chemical compound with the molecular formula CHNaS and a molecular weight of 146.18 g/mol. This compound has garnered interest in various fields of research due to its biological activity, particularly in the context of medicinal chemistry and organic synthesis. This article delves into the biological activities associated with this compound, supported by diverse research findings and data.

- IUPAC Name : Sodium (4-methylphenyl)sulfanide

- CAS Number : 10486-08-5

- Molecular Formula : CHNaS

- Molecular Weight : 146.18 g/mol

- SMILES Notation : [Na+].CC1=CC=C([S-])C=C1

Antioxidant Properties

Research indicates that thiols, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The presence of the thiol group (-SH) in the structure allows for the donation of electrons, effectively neutralizing reactive oxygen species (ROS) .

Anticancer Activity

Several studies have explored the potential anticancer effects of thiol compounds. For instance, a study highlighted that compounds similar to this compound could inhibit cell proliferation in cancer cell lines through mechanisms involving DNA damage and apoptosis induction .

Nucleophilic Reactivity

This compound has been utilized as a nucleophile in various organic reactions. Its reactivity allows it to participate in substitution reactions, making it valuable in synthetic organic chemistry. For example, studies have shown that its nucleophilic properties can be enhanced under specific conditions, leading to higher yields of desired products .

Case Studies and Research Findings

- Cell Viability Studies : In vitro studies using T24 bladder cancer cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to increased oxidative stress and subsequent apoptosis .

- Synthetic Applications : The compound has been successfully applied in nucleophilic substitution reactions, yielding various arylthio derivatives. Research indicated that reaction temperature significantly affects yield; higher temperatures led to improved conversion rates .

- Antioxidant Mechanisms : A comprehensive study analyzed the antioxidant capacity of thiols, including this compound, showing its ability to protect cellular components from oxidative damage by neutralizing free radicals effectively .

Q & A

Q. How is this compound utilized in synthesizing antifungal agents?

- Example : It serves as a precursor for difluoromethyl sulfones (e.g., compound 11), which disrupt C. albicans ergosterol biosynthesis. Functionalization with ZnO quantum dots enhances cellular uptake and fluorescence tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.